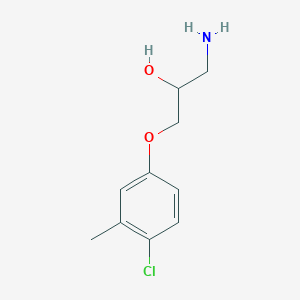

1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c1-7-4-9(2-3-10(7)11)14-6-8(13)5-12/h2-4,8,13H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDZVACAKYVZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(CN)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392017 | |

| Record name | 1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71954-32-0 | |

| Record name | 1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol

Introduction

In the realm of pharmaceutical development and medicinal chemistry, the precise and unambiguous determination of a molecule's structure is a foundational requirement. The spatial arrangement of atoms and the connectivity of functional groups dictate a compound's physicochemical properties, its interaction with biological targets, and ultimately its efficacy and safety. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate the structure of this compound, a novel aryloxyaminopropanol derivative.

Part 1: Synthesis and Purification

The first step in any structure elucidation is obtaining a pure sample. Based on established synthetic routes for similar aryloxyaminopropanol compounds, a plausible synthesis of this compound involves a two-step process.[1]

Proposed Synthesis Pathway

-

Step 1: Glycidyl Ether Formation: The synthesis would commence with the nucleophilic substitution reaction between 4-chloro-3-methylphenol and epichlorohydrin. This reaction is typically carried out under basic conditions (e.g., using sodium hydroxide) where the phenolate ion acts as the nucleophile, attacking the epoxide ring of epichlorohydrin to form the intermediate, 1-(4-chloro-3-methylphenoxy)-2,3-epoxypropane.

-

Step 2: Amination of the Epoxide: The resulting glycidyl ether intermediate is then subjected to ammonolysis, where the epoxide ring is opened by ammonia to yield the final product, this compound.[1]

Purification Protocol

For accurate spectroscopic analysis, the synthesized compound must be of high purity.[2] A typical purification protocol would involve the following steps:

-

Extraction: The crude product is first worked up using a suitable solvent system (e.g., ethyl acetate and water) to remove inorganic salts and other water-soluble impurities.

-

Column Chromatography: The organic extract is then concentrated and purified by column chromatography on silica gel, using a gradient of solvents (e.g., petroleum ether/ethyl acetate) to isolate the desired compound.

-

Purity Assessment: The purity of the final product should be assessed by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) before proceeding with structure elucidation.

Part 2: Spectroscopic and Spectrometric Analysis

With a purified sample in hand, the next phase is to use a combination of spectroscopic techniques to piece together the molecular structure. Each technique provides a unique piece of the puzzle, and their combined data leads to a confident structure assignment.

Overall Analytical Workflow

The following diagram illustrates the integrated workflow for the structure elucidation of a novel compound.

Caption: Workflow for spectroscopic analysis and structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help in identifying structural components.

Experimental Protocol:

-

Technique: Electrospray Ionization (ESI) is a suitable "soft" ionization technique for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Analysis: The solution is infused directly into the mass spectrometer.

Expected Results and Interpretation:

The molecular formula for this compound is C₁₀H₁₄ClNO₂. The expected monoisotopic mass is approximately 215.07 g/mol . The mass spectrum should show a prominent ion at m/z 216.07 [M+H]⁺. A characteristic isotopic pattern for the presence of one chlorine atom (a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks) would provide strong evidence for the presence of chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining an IR spectrum of a solid or liquid sample.

-

Sample Preparation: A small amount of the purified compound is placed directly on the ATR crystal.

Expected Characteristic Absorption Bands:

The following table summarizes the expected IR absorption bands for the key functional groups in this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3200 (broad) | O-H (alcohol), N-H (amine) | Stretching |

| 3050-3000 | C-H (aromatic) | Stretching |

| 2960-2850 | C-H (aliphatic) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1250-1200 | C-O (aryl ether) | Asymmetric Stretching |

| 1100-1000 | C-O (alcohol) | Stretching |

| 850-800 | C-H (aromatic) | Out-of-plane Bending |

| 800-600 | C-Cl | Stretching |

The presence of a broad band in the 3400-3200 cm⁻¹ region would be indicative of the hydroxyl and amine groups.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

Analysis: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY and HSQC) spectra are acquired on a high-field NMR spectrometer.

Predicted ¹H NMR Spectrum and Interpretation:

The following table outlines the predicted chemical shifts (δ), multiplicities, and integration values for the protons in this compound.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (3H) | 7.2 - 6.8 | m | 3H | Protons on the substituted benzene ring. |

| -CH(OH)- (1H) | ~4.1 | m | 1H | Proton attached to the carbon bearing the hydroxyl group, split by adjacent CH₂ groups. |

| -O-CH₂- (2H) | ~4.0 | m | 2H | Protons of the methylene group attached to the phenoxy oxygen, split by the adjacent CH proton. |

| -CH₂-NH₂ (2H) | ~2.8 | m | 2H | Protons of the methylene group attached to the nitrogen, split by the adjacent CH proton. |

| Ar-CH₃ (3H) | ~2.3 | s | 3H | Protons of the methyl group on the aromatic ring. |

| -OH, -NH₂ (3H) | variable | br s | 3H | Protons of the hydroxyl and amine groups, often exchangeable and appear as a broad singlet.[5] |

Logical Interpretation of NMR Data:

Caption: Logical relationships in NMR spectral interpretation.

Part 3: X-ray Crystallography

For an unequivocal confirmation of the three-dimensional structure and absolute stereochemistry (if chiral), single-crystal X-ray crystallography is the gold standard.[6][7]

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown from the purified compound. Common techniques for small molecules include slow evaporation of a solvent, or vapor diffusion.[2][6]

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected on a detector.[2]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms are determined and refined to generate a final 3D model of the molecule.[2]

Expected Outcome:

A successful X-ray crystallographic analysis will provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity of all atoms in the molecule. It will also reveal the packing of the molecules in the crystal lattice.

Conclusion: An Integrated Approach to Structure Elucidation

The structure elucidation of a novel compound like this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy identifies the key functional groups. NMR spectroscopy provides the detailed carbon-hydrogen framework and connectivity. Finally, X-ray crystallography can offer the definitive 3D structure. By integrating the results from each of these methods, a scientist can confidently and authoritatively assign the correct structure to a new chemical entity, a critical step in the journey of drug discovery and development.

References

- PubChem. 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol.

- PubChem. 1-Amino-3-chloro-2-propanol.

- PubChem. 1-Amino-3-(aminooxy)propan-2-ol.

- NIST. 1-Propanol, 3-amino-. NIST Chemistry WebBook. [Link]

- NIST. 1-Propanol, 3-amino-. NIST Chemistry WebBook. [Link]

- SpectraBase. 1-Amino-3-phenoxy-2-propanol. [Link]

- SpectraBase. 1-Amino-3-phenoxy-2-propanol hydrochloride. [Link]

- Williams, K. M., & Wilson, K. S. (2010). X-Ray Crystallography of Chemical Compounds. Journal of Pharmacy and Pharmacology. [Link]

- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry. [Link]

- ResearchGate. (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

- Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

- Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

- Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS journal. [Link]

- NIST. 2-Propanol, 1-amino-. NIST Chemistry WebBook. [Link]

- PubChem. 1-Amino-3-(4-methoxyphenoxy)propan-2-ol.

- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)

- SpectraBase. methyl 2-{[(2E)-3-(4-chlorophenyl)

- SpectraBase. Methyl 3-{[(4-chloro-3,5-dimethylphenoxy)

- ResearchGate.

- Doc Brown's Chemistry. 1-chloro-2-methylpropane 1H proton nmr spectrum. [Link]

Sources

- 1. Buy 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | 66766-07-2 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 4. 2-Propanol, 1-amino- [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol (CAS: 71954-32-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol, a member of the phenoxypropanolamine class of compounds. This class is of significant interest in medicinal chemistry, primarily due to the well-established β-adrenergic blocking activity of many of its members. This document delves into the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis, and outlines robust analytical methodologies for its characterization, including HPLC/LC-MS and GC-MS techniques. Furthermore, it explores the anticipated biological activity based on its structural class and furnishes a protocol for evaluating its interaction with β-adrenergic receptors. Safety considerations and toxicological information are also addressed. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and biological evaluation of this and related compounds.

Introduction and Scientific Context

This compound belongs to the aryloxypropanolamine scaffold, which is the cornerstone of a major class of pharmaceuticals known as β-blockers.[1][2] These agents are competitive antagonists at β-adrenergic receptors and are widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[3] The core structure consists of an aryloxy group connected via a propan-2-ol linker to an amino group. The nature of the substituents on the aromatic ring and the amino group profoundly influences the compound's potency, receptor selectivity (β1 vs. β2), and pharmacokinetic properties.[4]

The specific compound, with a 4-chloro-3-methylphenoxy moiety, is an interesting subject for investigation within this chemical space. The electronic and steric effects of the chlorine and methyl substituents on the phenyl ring are anticipated to modulate its receptor binding affinity and selectivity. This guide provides the necessary technical details to enable further research into its potential as a pharmacological agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development. While experimental data for this specific molecule is limited, computational predictions provide valuable initial insights.

| Property | Value | Source |

| CAS Number | 71954-32-0 | Echemi |

| Molecular Formula | C₁₀H₁₄ClNO₂ | PubChem |

| Molecular Weight | 215.68 g/mol | PubChem |

| Predicted LogP | 1.8 | PubChem |

| Predicted pKa (most basic) | 9.5 | PubChem |

| Predicted Solubility | Data not available |

Note: The LogP and pKa values are computationally predicted and should be experimentally verified.

Synthesis and Manufacturing

The synthesis of this compound follows a well-established two-step pathway common to aryloxypropanolamines.[1][5] The process involves the formation of an epoxide intermediate from 4-chloro-3-methylphenol, followed by a ring-opening reaction with ammonia.

Synthesis Pathway

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity.

Step 1: Synthesis of 1-(4-Chloro-3-methylphenoxy)-2,3-epoxypropane

-

Reagents and Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-chloro-3-methylphenol (1 equivalent) in a suitable solvent such as methanol or a mixture of water and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Base Addition: Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise to the stirred solution at room temperature. The formation of the sodium phenoxide is an exothermic process; maintain the temperature below 30°C.

-

Epichlorohydrin Addition: To the resulting phenoxide solution, add epichlorohydrin (1.5 equivalents) dropwise, ensuring the temperature does not exceed 40°C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 60-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide. This intermediate can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Step 2: Synthesis of this compound

-

Reagents and Setup: In a sealed pressure vessel, dissolve the crude or purified 1-(4-chloro-3-methylphenoxy)-2,3-epoxypropane (1 equivalent) in methanol.

-

Amination: Add a concentrated aqueous solution of ammonia (10-20 equivalents) to the vessel.

-

Reaction: Seal the vessel and heat the mixture to 80-100°C for 6-8 hours. The progress of the reaction should be monitored by TLC or HPLC.

-

Work-up: Cool the reaction vessel to room temperature and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

-

Purification: Dissolve the residue in dilute hydrochloric acid and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted epoxide. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH of >12 and extract the product with ethyl acetate.

-

Final Product Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) and LC-MS

HPLC is a versatile technique for assessing the purity of the final compound and for monitoring reaction progress.

Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A gradient elution will be effective for separating the product from potential impurities. |

| Gradient | 10-90% B over 15 minutes | A broad gradient ensures elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Detection | UV at 220 nm and 275 nm | The phenoxy group will have a characteristic UV absorbance. |

| Injection Volume | 10 µL | A standard injection volume. |

LC-MS Analysis: For mass confirmation, the HPLC system can be coupled to a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The expected [M+H]⁺ ion for C₁₀H₁₄ClNO₂ is m/z 216.08.

Chiral HPLC for Enantiomeric Purity

Since the molecule contains a chiral center at the 2-position of the propanol backbone, determining the enantiomeric purity is crucial if stereospecific synthesis or resolution is performed.

Recommended Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating phenoxypropanolamines.[6]

Typical Mobile Phase: A normal phase mobile phase consisting of a mixture of hexane and isopropanol (e.g., 80:20 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities. Due to the low volatility of the target compound, derivatization is typically required.

Derivatization Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile).

-

Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

-

Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the hydroxyl and amino groups.

GC-MS Conditions:

| Parameter | Recommended Setting |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Scan Range | 50-550 amu |

Spectroscopic Analysis (NMR and IR)

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. Predicted chemical shifts can be used as a guide for spectral interpretation.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups:

-

O-H stretch: Broad peak around 3300-3400 cm⁻¹

-

N-H stretch: Peaks in the region of 3300-3500 cm⁻¹

-

C-H aromatic stretch: Peaks just above 3000 cm⁻¹

-

C-H aliphatic stretch: Peaks just below 3000 cm⁻¹

-

C=C aromatic stretch: Peaks around 1500-1600 cm⁻¹

-

C-O ether stretch: Strong peak around 1250 cm⁻¹

-

C-Cl stretch: Peak in the fingerprint region, typically 600-800 cm⁻¹

Biological Activity and Evaluation

Anticipated Pharmacological Profile

Based on its structural similarity to known β-blockers, this compound is hypothesized to be a β-adrenergic receptor antagonist.[1][8] The specific affinity and selectivity for β1 versus β2 receptors would need to be determined experimentally.

In Vitro Evaluation: Radioligand Binding Assay

A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[9][10]

Caption: Workflow for a competitive radioligang binding assay.

Protocol Outline:

-

Membrane Preparation: Prepare cell membrane fractions from a cell line stably expressing the human β1 or β2 adrenergic receptor.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β2 or [³H]-CGP12177 for β1), and a range of concentrations of the test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Safety and Toxicology

The Safety Data Sheet (SDS) for this compound indicates a lack of comprehensive toxicological data.[11] However, based on the chemical class, the following potential hazards should be considered:

-

Skin and Eye Irritation: Amines and phenolic compounds can be irritating to the skin and eyes.

-

Acute Toxicity: While specific data is unavailable, related compounds may be harmful if swallowed, inhaled, or absorbed through the skin.

-

Pharmacological Effects: As a potential β-blocker, systemic exposure could lead to cardiovascular effects such as bradycardia and hypotension.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

A thorough toxicological evaluation, including genotoxicity assays, would be necessary for any further development of this compound.[12][13]

Conclusion

This compound is a compound of interest within the well-established class of phenoxypropanolamine β-adrenergic receptor modulators. This guide provides a detailed and practical framework for its synthesis, purification, and comprehensive analytical characterization. The outlined protocols are based on established methodologies for related compounds and are designed to be robust and reproducible. The proposed biological evaluation via radioligand binding assays offers a clear path to understanding its pharmacological potential. While toxicological data is currently limited, adherence to standard laboratory safety practices is essential. This document serves as a valuable resource to facilitate further research and development of this and structurally similar compounds.

References

- Adrenergic Agents. 4. Substituted Phenoxypropanolamine Derivatives as-Adrenergic Agonists and Antagonists. Journal of Medicinal Chemistry.

- Catechol-substituted phenoxypropanolamines: adrenoceptor activity in the anaesthetized c

- Synthesis and characterization of aryloxypropanolamines with docking studies. World Journal of Pharmaceutical Research.

- Application Notes and Protocols: Characterization of β-Adrenergic Receptors Using Bunitrolol in Radioligand Binding Assays. BenchChem.

- Adrenergic Agents. 4.

- WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines.

- Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol. BenchChem.

- Tag-lite Adrenergic β1 Receptor Frozen & Labeled Cells, 200 Assay Points. Revvity.

- 2-(Isoxazolylethenyl)phenoxypropanolamines: a new class of beta-receptor antagonists with antihypertensive activity. PubMed.

- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH.

- Synthesis and pharmacology of potential beta-blockers. PubMed.

- EP0165682B1 - The preparation of 1-(3,4-dimethoxyphenethyl amino)-3-(substituted phenoxy)-2-propanols.

- DE2259489B2 - 1- (3,4-DIMETHOXYPHENAETHYLAMINO) -3- PHENOXY-2-PROPANOLS, THEIR ACID-ADDITION SALTS AND PROCESS FOR THE PREPARATION OF THESE COMPOUNDS.

- Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. PubMed.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

- Amino-propanol derivatives - WO2004024673A1.

- 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol | C12H18ClNO3 | CID. PubChem.

- Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PMC - NIH.

- Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives.

- Revisiting the mutagenicity and genotoxicity of N -nitroso propranolol in bacterial and human in vitro assays. Health and Environmental Sciences Institute.

- (12)

- Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker®. ScienceDirect.

- Application of a new approach methodology (NAM)

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.

- Planar chromatography – an essential component of modern analysis.

- Discovery and development of beta-blockers. Wikipedia.

- Genotoxicity of 1,3-dichloro-2-propanol in the SOS chromotest and in the Ames test. Elucidation of the genotoxic mechanism. PubMed.

- RU2423346C2 - Improved method for synthesis of beta-blocker.

- Chiral HPLC Separ

- Metabolomics as read-across tool: An example with 3-aminopropanol and 2-aminoethanol. PubMed.

- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.

- Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers. BenchChem.

- Application Notes and Protocols for the Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol by NMR and Mass Spectrometry. BenchChem.

- (R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol. ChemicalBook.

- (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL. Smolecule.

- 1-Amino-3-(aminooxy)propan-2-ol | C3H10N2O2. PubChem.

- (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.

- CN104961642A - Novel propranolol synthesis method.

- (S)1-Amino-3-aminooxy-propan-2-ol | C3H10N2O2 | CID 13273094. PubChem.

- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

- The substituted benzamides--a novel class of dopamine antagonists. PubMed.

Sources

- 1. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 3. RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP0165682B1 - The preparation of 1-(3,4-dimethoxyphenethyl amino)-3-(substituted phenoxy)-2-propanols - Google Patents [patents.google.com]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(Isoxazolylethenyl)phenoxypropanolamines: a new class of beta-receptor antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Catechol-substituted phenoxypropanolamines: adrenoceptor activity in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hesiglobal.org [hesiglobal.org]

- 13. Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker® - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol

Introduction

1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol is a member of the aryloxypropanolamine chemical class. This structural motif is the cornerstone of many beta-adrenergic receptor antagonists (beta-blockers), a class of drugs indispensable in the management of cardiovascular diseases such as hypertension, angina, and arrhythmia[1]. The precise arrangement of the aromatic ring, the ether linkage, and the aminopropanol side chain dictates the compound's pharmacological activity, selectivity, and pharmacokinetic profile.

For any novel compound within this class, a thorough and rigorous evaluation of its fundamental physical and chemical properties is the critical first step in the drug discovery and development pipeline. These properties govern everything from absorption and distribution to formulation and stability. This guide provides a comprehensive framework for the systematic physicochemical characterization of this compound, grounding each experimental protocol in the principles of accuracy, reproducibility, and regulatory compliance. The focus is not merely on the 'what' but on the 'why'—elucidating the rationale behind methodological choices to ensure the generation of trustworthy and actionable data.

Chemical Identity and Structure

Before embarking on experimental characterization, it is essential to confirm the identity and structure of the molecule.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₄ClNO₂

-

Molecular Weight: 215.68 g/mol

-

Chemical Structure:

Physicochemical Property Characterization Workflow

A logical, phased approach to characterization ensures that data from one experiment appropriately informs the next. The following workflow represents a best-practice model for a novel active pharmaceutical ingredient (API).

Summary of Key Physicochemical Parameters

The following table summarizes the critical physical properties to be determined for this compound.

| Property | Significance in Drug Development | Recommended Methodology |

| Melting Point (Tₘ) | An indicator of purity and solid-state stability; influences manufacturing processes like milling and granulation. | Differential Scanning Calorimetry (DSC) |

| Aqueous Solubility | Determines dissolution rate and bioavailability. Must be assessed across a physiological pH range (1.2-6.8) for BCS classification[2][3]. | Shake-Flask Method |

| Ionization Constant (pKa) | Governs solubility and permeability at different pH values found in the gastrointestinal tract and bloodstream. | Potentiometric Titration |

| Lipophilicity (LogP/LogD) | A primary determinant of membrane permeability, protein binding, and metabolic clearance. LogD is crucial as it accounts for ionization at physiological pH. | Reverse-Phase HPLC (RP-HPLC) |

Experimental Protocols and Methodologies

Melting Point and Thermal Analysis via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: While a simple capillary melting point apparatus provides a melting range, DSC offers superior data quality. It precisely measures the temperature (Tₘ) and enthalpy of fusion (ΔHբ), which is crucial for detecting polymorphisms, evaluating purity, and understanding solid-state stability[4][5]. The method's high precision stems from its ability to measure the differential heat flow required to heat a sample versus a reference[6].

Protocol:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (m.p. 156.6 °C; ΔHբ = 28.54 J/g)[7].

-

Sample Preparation: Accurately weigh 2-3 mg of the dry, powdered compound into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference[7].

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation[7].

-

Thermal Program:

-

Data Analysis: The resulting thermogram will show an endothermic peak representing the melting event.

-

Onset Temperature: The extrapolated beginning of the peak is recorded as the melting point (Tₘ).

-

Peak Area: The integrated area of the peak corresponds to the heat of fusion (ΔHբ).

-

Purity Estimation: The shape of the melting peak can be used to estimate purity based on the Van't Hoff equation, where impurities typically cause melting point depression and peak broadening[7].

-

Aqueous Solubility via the Shake-Flask Method

Expertise & Rationale: The equilibrium shake-flask method is considered the "gold standard" for solubility determination by regulatory agencies like the FDA[2][3][8]. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamic solubility value that is highly relevant for biopharmaceutical classification.

Protocol:

-

Media Preparation: Prepare buffers at a minimum of three pH levels across the physiological range: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid)[3].

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed flask or vial. The excess solid should be clearly visible to ensure saturation[8].

-

Equilibration: Place the flasks in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance)[3]. Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand, then separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated, stability-indicating analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Verification: Measure the pH of the final saturated solution to confirm that it has not shifted significantly during the experiment[2][8]. Perform all determinations in triplicate[3].

Ionization Constant (pKa) via Potentiometric Titration

Expertise & Rationale: For a molecule with a basic amino group, the pKa is the pH at which 50% of the molecules are ionized. This parameter is a critical determinant of its behavior in the body. Potentiometric titration is a highly precise and reliable method that directly measures this property by monitoring pH changes upon the addition of a titrant[9][10][11][12].

Protocol:

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10)[9].

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM)[10]. Maintain constant ionic strength using a background electrolyte like 0.15 M KCl[9].

-

Titration:

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement[9].

-

Acidify the solution with 0.1 M HCl to a low starting pH (e.g., pH 2) to ensure the amine is fully protonated.

-

Titrate the solution by adding small, precise aliquots of a standardized base (e.g., 0.1 M NaOH).

-

Record the pH after each addition, allowing the reading to stabilize[10].

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve, which can be found accurately by analyzing the first or second derivative of the curve[11]. Perform at least three replicate titrations to ensure reliability[9].

Lipophilicity (LogP/LogD) via Reverse-Phase HPLC

Expertise & Rationale: The partition coefficient (LogP) measures a compound's distribution between an immiscible organic (n-octanol) and aqueous phase, indicating its lipophilicity. For an ionizable compound like this one, the distribution coefficient (LogD) at a specific pH is more physiologically relevant. While the shake-flask method is traditional, RP-HPLC offers significant advantages, including higher throughput, smaller sample requirements, and suitability for a wider range of lipophilicities (-2 < LogP < 6)[13]. The method works by correlating the retention time of a compound on a nonpolar stationary phase with known LogP values of a set of standard compounds[14][15].

Protocol:

-

System Setup: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Standard Calibration:

-

Select a series of 5-7 standard compounds with known, reliable LogP values that bracket the expected LogP of the analyte.

-

Inject each standard and record its retention time (tᵣ).

-

Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time.

-

Generate a calibration curve by plotting the known LogP values of the standards against their calculated log(k) values[13].

-

-

Sample Analysis:

-

Prepare and inject the test compound under the exact same chromatographic conditions used for the standards.

-

Record its retention time and calculate its log(k) value.

-

-

LogP Determination: Interpolate the log(k) of the test compound onto the calibration curve to determine its LogP value[13].

-

LogD Determination: To determine LogD at a specific pH (e.g., 7.4), use a mobile phase buffered to that pH and follow the same procedure. This directly measures the partitioning of both the ionized and non-ionized species present at that pH.

Conclusion

The physicochemical properties of this compound are foundational to its potential as a therapeutic agent. A systematic characterization, employing robust and validated methodologies such as DSC, the shake-flask method, potentiometric titration, and RP-HPLC, is not merely a data-gathering exercise. It is an essential component of risk mitigation and rational design in the drug development process. The data generated through these protocols will provide the critical insights needed to guide formulation, predict in vivo behavior, and ultimately determine the viability of this compound as a successful drug candidate.

References

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- Avdagić, A. et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis.

- Li, R. et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A.

- Westlab Canada. (2023). Measuring the Melting Point.

- PubChem. 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol. National Center for Biotechnology Information.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- van der Schans, M. et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals.

- Li, R. et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed.

- Minick, D. J. et al. (1990). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Journal of Medicinal Chemistry.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- FDA. BCS Methodology: Solubility, Permeability & Dissolution.

- Bandla, S. et al. (2020). Synthesis and characterization of aryloxypropanolamines with docking studies. Future Journal of Pharmaceutical Sciences.

- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

- FDA. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers.

- Glavinas, H. et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Journal of Pharmaceutical and Biomedical Analysis.

- Marques, M. R. C. et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- CureFFI.org. (2016). Differential scanning calorimetry.

- University of Illinois Urbana-Champaign. Investigation of Polymers with Differential Scanning Calorimetry.

- PubChem. 1-Amino-3-chloro-2-propanol. National Center for Biotechnology Information.

- Qualitest FZE. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis.

- de Oliveira, M. A. L. et al. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences.

- ResearchGate. (2025). Synthesis, identification and physicochemical properties of novel beta-adrenergic blockers type aryloxyaminopropanol.

- Ren, J. et al. (2002). New series of aryloxypropanolamines with both human beta(3)-adrenoceptor agonistic activity and free radical scavenging properties. Bioorganic & Medicinal Chemistry Letters.

- Creative Biolabs. Physicochemical Characterization.

- ResearchGate. General beta-blocker structure (aryloxypropanolamines).

- ChemBK. 1-AMINO-3-[(2-CHLORO-4-NITROPHENYL)AMINO]PROPAN-2-OL.

Sources

- 1. researchgate.net [researchgate.net]

- 2. fda.gov [fda.gov]

- 3. fda.gov [fda.gov]

- 4. Differential scanning calorimetry [cureffi.org]

- 5. qualitest.ae [qualitest.ae]

- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 7. scielo.br [scielo.br]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight of 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of the chemical entity 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol. The document delineates the process for the theoretical calculation of its molecular weight and elucidates the advanced analytical methodologies employed for its empirical determination and structural confirmation. This guide is designed to serve as a crucial resource for professionals engaged in drug discovery, chemical synthesis, and analytical sciences, offering both foundational knowledge and practical, field-proven insights into the characterization of novel small molecules. We will delve into the core principles of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, presenting them as self-validating systems for molecular characterization.

Introduction

This compound is a substituted aminopropanol derivative. The precise determination of the molecular weight of such a compound is a fundamental prerequisite in the field of chemical and pharmaceutical sciences. It serves as a critical parameter for confirming the identity of a synthesized molecule, ensuring its purity, and is essential for all subsequent stages of research and development, including stoichiometric calculations, formulation, and regulatory submissions. This guide will provide a detailed exploration of the molecular weight of this specific compound, from theoretical calculation to experimental verification.

Theoretical Molecular Weight Determination

The first step in ascertaining the molecular weight of a compound is the theoretical calculation based on its molecular formula. This provides a precise expected value that is later confirmed through experimental methods.

Molecular Formula

The molecular structure of this compound is comprised of the following constituent atoms:

-

Carbon (C): 10 atoms

-

Hydrogen (H): 14 atoms

-

Chlorine (Cl): 1 atom

-

Nitrogen (N): 1 atom

-

Oxygen (O): 2 atoms

Thus, the molecular formula is established as C₁₀H₁₄ClNO₂ .

Calculation of Monoisotopic Mass and Average Molecular Weight

The molecular weight can be expressed as either the monoisotopic mass or the average molecular weight (molar mass).

-

Monoisotopic Mass: Calculated using the mass of the most abundant isotope of each element. This is the value of significance in high-resolution mass spectrometry.

-

Average Molecular Weight (Molar Mass): Calculated using the weighted average of the natural abundances of all stable isotopes of each element.

The calculation is performed by summing the atomic weights of all atoms in the molecular formula.

Table 1: Atomic Weights of Constituent Elements

| Element | Number of Atoms | Standard Atomic Weight (Da) | Total Mass (Da) |

| Carbon (C) | 10 | 12.011 | 120.11 |

| Hydrogen (H) | 14 | 1.008 | 14.112 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 215.68 g/mol |

Therefore, the theoretically calculated average molecular weight of this compound is 215.68 g/mol .

Experimental Verification of Molecular Weight

While theoretical calculations provide a foundational value, empirical determination is imperative for the unambiguous confirmation of a compound's identity. Mass spectrometry stands as the preeminent technique for this purpose.[1][2][3]

Mass Spectrometry: Principles and Application

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][4][5] This enables the precise determination of a molecule's weight. The process involves the ionization of the sample, followed by the separation of the resulting ions in a mass analyzer based on their m/z, and finally, their detection.[1][4]

For a non-volatile small molecule like this compound, a Liquid Chromatography-Mass Spectrometry (LC-MS) workflow is the industry standard for analysis.[6] This approach offers the dual advantage of chromatographic separation to ensure sample purity prior to mass analysis.

Caption: A typical LC-MS workflow for small molecule analysis.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile. It is crucial to use high-purity, LC-MS grade solvents to minimize background interference.[7]

-

Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column is typically employed for the separation of moderately polar compounds. A gradient elution with a mobile phase consisting of water and acetonitrile, often with a small percentage of formic acid to aid in protonation, is used to ensure sharp peak shapes and efficient separation from any impurities.

-

Ionization: As the compound elutes from the LC column, it enters the ion source of the mass spectrometer. Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.[4] In positive ion mode, the analyte will be protonated to form the [M+H]⁺ ion.

-

Mass Analysis: The generated ions are then guided into the mass analyzer. A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended. These instruments can provide mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the elemental composition.[8]

-

Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a prominent peak corresponding to the [M+H]⁺ ion of this compound. The expected m/z value would be approximately 216.68. The presence of the chlorine atom will also result in a characteristic isotopic pattern, with a peak at M+2 that is roughly one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry confirms the molecular weight and elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, confirming the connectivity of the atoms.[9] For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information about the different chemical environments of the hydrogen atoms in the molecule.

Caption: Molecular structure of the target compound.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons | 6.8 - 7.3 | Multiplets | 3H | Protons on the substituted benzene ring. |

| Methylene (O-CH₂) | ~4.0 | Multiplet | 2H | Protons adjacent to the phenoxy oxygen and the chiral center. |

| Methine (CH-OH) | ~3.8 | Multiplet | 1H | Proton on the carbon bearing the hydroxyl group. |

| Methylene (CH₂-N) | ~2.8 | Multiplet | 2H | Protons adjacent to the amino group and the chiral center. |

| Methyl (Ar-CH₃) | ~2.3 | Singlet | 3H | Protons of the methyl group on the aromatic ring. |

| Amine (NH₂) | Variable (broad) | Singlet | 2H | Protons on the nitrogen atom; often exchangeable. |

| Hydroxyl (OH) | Variable (broad) | Singlet | 1H | Proton of the hydroxyl group; often exchangeable. |

-

Causality of Chemical Shifts: The aromatic protons are deshielded and appear downfield due to the ring current effect. The protons on the propanol backbone are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

-

Splitting Patterns (Multiplicity): The multiplicity of each signal is determined by the number of neighboring non-equivalent protons (n+1 rule). For instance, the protons on the backbone will show complex splitting due to coupling with each other.

Conclusion

The molecular weight of this compound has been theoretically established as 215.68 g/mol based on its molecular formula, C₁₀H₁₄ClNO₂. This guide has detailed the authoritative experimental workflows, rooted in the principles of mass spectrometry and NMR spectroscopy, that are essential for the empirical confirmation of this value and the complete structural elucidation of the molecule. The application of high-resolution LC-MS provides a self-validating system for determining the precise molecular weight and elemental composition, while NMR spectroscopy confirms the atomic connectivity. These methodologies, when used in concert, provide an unambiguous characterization of the target compound, a critical step in any research and development endeavor.

References

- MtoZ Biolabs. (n.d.). Mass Spectrometry Molecular Weight.

- Journal of Mass Spectrometry and Advances in the Clinical Lab. (2023). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. PubMed.

- Danaher Life Sciences. (n.d.). Mass Spectrometry: Principles, Applications & Techniques.

- PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications.

- Chemistry LibreTexts. (2019). 2.2: Mass Spectrometry.

- JoVE. (2024). Video: Mass Spectrometry: Overview.

- Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.

- Agilent. (n.d.). Workflows for Pharmaceutical Small Molecule Development.

- PubChem. (n.d.). 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol.

- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.

- TutorChase. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?.

- TIGP. (2022). Application of Mass Spectrometry on Small Molecule Analysis.

- PubChem. (n.d.). 1-Amino-3-chloro-2-propanol.

- Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.

- Chemistry LibreTexts. (2015). 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry.

- Scribd. (n.d.). Determination of Molecular Weight by Mass Spectroscopy.

- PubChem. (n.d.). 1-Amino-3-(aminooxy)propan-2-ol.

- PubChemLite. (n.d.). 1-amino-3-(4-ethylphenoxy)propan-2-ol.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.

- ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy.

- Nature Portfolio. (2014). Essential parameters for structural analysis and dereplication by (1)H NMR spectroscopy.

- Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.

- Chem 360 Jasperse. (n.d.). Short Summary of 1H-NMR Interpretation.

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.

- YouTube. (2016). Applications of PMR in structural elucidation of simple (CHE).

- Omics Online. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

- PubChem. (n.d.). 1-Amino-3-ethoxypropan-2-ol.

- PubChem. (n.d.). 1-Amino-3-chloro-2-propanol hydrochloride, (S)-.

- PubChem. (n.d.). (R)-1-Amino-3-chloro-2-propanol.

- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

- YouTube. (2023). How to Interpret 1H NMR Spectra: Part 1 - Introduction to NMR.

- ResearchGate. (n.d.). 39265 PDFs | Review articles in NMR STRUCTURE ELUCIDATION.

Sources

- 1. PubChemLite - 92-00-2 (C10H14ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol | C12H18ClNO3 | CID 17028404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CID 40548734 | C14H10Cl2NO2- | CID 40548734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-Amino-3-chloro-2-propanol | C3H8ClNO | CID 92975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buclosamide | C11H14ClNO2 | CID 68466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | 66766-07-2 [smolecule.com]

- 8. (R)-1-Amino-3-chloro-2-propanol | C3H8ClNO | CID 148716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 1-amino-3-(4-ethylphenoxy)propan-2-ol (C11H17NO2) [pubchemlite.lcsb.uni.lu]

IUPAC name for 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol

An In-Depth Technical Guide to 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a distinct member of the aryloxypropanolamine class of chemical compounds. While specific literature on this molecule is sparse, its structural architecture is archetypal of compounds with significant pharmacological activity, most notably beta-adrenergic receptor antagonists. This document delineates the compound's physicochemical properties, proposes a robust and logical synthetic pathway, and outlines detailed protocols for its analytical characterization. Furthermore, by leveraging established structure-activity relationship (SAR) principles, this guide explores the compound's potential mechanism of action and its prospective applications in drug discovery and development. The content herein is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals investigating this compound or related chemical entities.

Introduction and Molecular Overview

This compound (CAS No: 71954-32-0) is an organic molecule whose significance is rooted in its chemical structure.[1][2] It is classified as an aryloxypropanolamine, a structural scaffold renowned in medicinal chemistry as a "privileged pharmacophore." This classification is due to the recurring presence of this motif in a multitude of clinically successful drugs, particularly the class of pharmaceuticals known as "beta-blockers."

The molecule's structure can be deconstructed into three key components:

-

A Substituted Aromatic Ring: A 4-chloro-3-methylphenol moiety, which provides a critical site for interaction with biological targets through hydrophobic and electronic interactions.

-

A Propan-2-ol Linker: A three-carbon chain containing a hydroxyl group at the central carbon. This chiral center and the hydroxyl group are often essential for specific hydrogen bonding interactions within receptor binding pockets.

-

A Primary Amino Group: A terminal amine that is typically protonated at physiological pH, allowing for ionic interactions with target receptors.

The primary objective of this guide is to consolidate known data and provide expert-driven, scientifically-grounded insights into the synthesis, analysis, and potential utility of this compound, thereby creating a valuable technical resource to facilitate further research.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key identifiers and properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| CAS Number | 71954-32-0 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [3] |

| Molecular Weight | 215.68 g/mol | [3] |

| Appearance | Data Not Available | [1] |

| Melting Point | Data Not Available | [1] |

| Boiling Point | Data Not Available | [1] |

| Solubility | Data Not Available | [1] |

| pKa (Predicted) | ~9.5 (Amine), ~14 (Alcohol) | (ChemAxon) |

| LogP (Predicted) | 1.8-2.2 | (ChemAxon) |

Synthesis and Purification

The synthesis of aryloxypropanolamines is a well-established process in organic chemistry. The most direct and common route involves a two-step sequence: formation of an epoxide intermediate via Williamson ether synthesis, followed by nucleophilic ring-opening of the epoxide with an amine.

Protocol 3.1: Detailed Experimental Protocol for Synthesis

Causality: This protocol leverages a classic and high-yielding approach. The use of a strong base (NaOH) in Step 1 is critical for deprotonating the phenol, making it a potent nucleophile to attack epichlorohydrin. The subsequent aminolysis in Step 2 utilizes ammonia to open the strained epoxide ring, a regioselective reaction that preferentially occurs at the less sterically hindered terminal carbon.

Materials:

-

4-Chloro-3-methylphenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Step 1: Synthesis of 2-((4-chloro-3-methylphenoxy)methyl)oxirane.

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-chloro-3-methylphenol in ethanol.

-

Add a solution of 1.1 equivalents of NaOH in water dropwise while stirring.

-

Add 1.2 equivalents of epichlorohydrin to the mixture.

-

Heat the reaction to reflux (approx. 80°C) and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude epoxide intermediate.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the crude epoxide from Step 1 in ethanol.

-

Add a large excess (>=10 equivalents) of aqueous ammonia.

-

Seal the reaction vessel and stir at 50-60°C overnight. The reaction must be in a sealed vessel to prevent the escape of ammonia gas.

-

Monitor the reaction by TLC until the epoxide is consumed.

-

Cool the reaction and concentrate under reduced pressure to remove ethanol and excess ammonia.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the crude final product.

-

Protocol 3.2: Purification by Flash Column Chromatography

Self-Validation: The success of the purification is validated by TLC analysis of the collected fractions. Fractions containing the pure product (as determined by a single spot on the TLC plate at the correct Rf value) are combined. Final purity is then confirmed by HPLC analysis (as per Protocol 4.1).

System:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol (0-10%) in dichloromethane or ethyl acetate. The polarity is gradually increased to first elute non-polar impurities and then the more polar product.

-

Procedure:

-

Prepare a silica gel column in a non-polar solvent (e.g., 100% ethyl acetate).

-

Dissolve the crude product in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed product onto the top of the column.

-

Elute the column with the mobile phase, starting with low polarity and gradually increasing it.

-

Collect fractions and analyze them by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

-

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of a synthesized compound is a critical step. A multi-technique approach ensures the highest level of confidence.

Spectroscopic Methods

-

¹H NMR Spectroscopy: Provides information on the number and environment of protons. Expected signals would include aromatic protons, the methyl group singlet, and distinct multiplets for the protons on the propanolamine chain.

-

¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms. Key signals would correspond to the aromatic carbons, the methyl carbon, and the three carbons of the propanolamine backbone.

-

Mass Spectrometry (MS): Confirms the molecular weight. For C₁₀H₁₄ClNO₂, the expected monoisotopic mass is ~215.07. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak (due to the natural abundance of the ³⁷Cl isotope).

-

Infrared (IR) Spectroscopy: Identifies functional groups. Key expected absorbances include a broad peak for the O-H and N-H stretches (~3300-3400 cm⁻¹), C-O ether stretch (~1250 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).

Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Trustworthiness: This method is self-validating as purity is calculated based on the relative area of the main product peak versus all other peaks detected. A well-resolved peak with >95% of the total area is a trusted indicator of high purity.

System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 220 nm and 254 nm.

-

Procedure:

-

Prepare a stock solution of the sample in methanol or acetonitrile (~1 mg/mL).

-

Inject 10 µL onto the equilibrated HPLC system.

-

Record the chromatogram.

-

Integrate all peaks and calculate the purity by dividing the area of the main peak by the total area of all peaks.

-

Potential Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis

While no specific biological data for this compound is publicly available, its structure strongly suggests a potential interaction with adrenergic receptors. The aryloxypropanolamine scaffold is the cornerstone of beta-blocker pharmacology.

Expertise & Experience Insights:

-

Aromatic Ring: The 4-chloro and 3-methyl substituents dictate the steric and electronic properties of the ring. This substitution pattern influences receptor affinity and may confer selectivity for β₁ over β₂ receptors, a desirable trait for cardioselective beta-blockers.

-

Hydroxyl Group: The (S)-enantiomer of aryloxypropanolamines is typically the more active form. The hydroxyl group on the chiral center is critical, forming a key hydrogen bond with a conserved aspartate residue in the binding pocket of adrenergic receptors.

-

Amine Group: The terminal amine is protonated at physiological pH and forms a salt bridge with the same conserved aspartate residue, serving as a primary anchor point for the ligand within the receptor.

Based on this analysis, it is highly probable that this compound acts as a competitive antagonist at beta-adrenergic receptors. Its primary utility for drug development professionals would be as a novel scaffold for exploring cardioselective beta-blockade or as a tool compound for probing receptor pharmacology.

Safety and Handling

According to available Safety Data Sheets (SDS), there is no specific toxicity data for this compound.[1] Therefore, it must be handled with the standard precautions for a chemical of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[6]

Conclusion

This compound is a compound of significant interest due to its membership in the pharmacologically vital aryloxypropanolamine family. This guide has established a clear identity for the molecule and provided robust, scientifically-sound protocols for its synthesis, purification, and comprehensive analysis. Through a detailed SAR analysis, a strong hypothesis for its biological activity as a beta-adrenergic antagonist has been presented. While empirical biological testing is essential to validate this hypothesis, this document provides the necessary chemical foundation and rationale for researchers and drug development professionals to confidently engage with this promising molecule in their future investigations.

References

- PubChem. (n.d.). 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol.

- ResearchGate. (2025, December 5). 1-Amino-3-Chloro-2-Propanol.

- PubChem. (n.d.). 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol.

- PrepChem.com. (n.d.). Synthesis of (c) 1-amino-3-[3-(1-piperidinylmethyl)-phenoxy]-2-propanol.

- PubChem. (n.d.). 1-Amino-3-chloro-2-propanol.

- Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Publishers.

- The Organic Chemistry Tutor. (2020, January 16). 1-(3-Chloro-4-Ethylphenyl)-Propan-2-ol, Naming Alcohols, IUPAC Nomenclature Organic Chemistry [Video]. YouTube.

- PubChem. (n.d.). 1-Chloro-3-methoxypropan-2-ol.

- Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol

Foreword

This technical guide provides a comprehensive overview of the predicted biological activities of the compound 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol, a member of the aryloxypropanolamine class of chemical entities. The aryloxypropanolamine scaffold is a cornerstone in medicinal chemistry, most notably as the structural basis for a multitude of β-adrenergic receptor antagonists, commonly known as beta-blockers.[1] While specific experimental data for this particular analog is not extensively available in the public domain, this guide will extrapolate its likely pharmacological profile based on well-established structure-activity relationships (SAR) within this chemical class. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework and detailed experimental methodologies to empirically validate the hypothesized biological activities.

Introduction to this compound

1.1. Chemical Structure and Properties

This compound is a small molecule with the molecular formula C10H14ClNO2. Its structure features a substituted aromatic ring linked via an ether bond to a propan-2-ol backbone, which in turn possesses a terminal amino group.

| Property | Value | Source |

| Molecular Formula | C12H18ClNO3 | PubChem |

| Molecular Weight | 259.73 g/mol | PubChem |

| IUPAC Name | 1-(4-chloro-3-methylphenoxy)-3-(2-hydroxyethylamino)propan-2-ol | PubChem |

| PubChem CID | 17028404 |

The key structural motifs—the aryloxy group and the propanolamine side chain—are the primary determinants of its predicted biological activity. The substitution pattern on the aromatic ring, specifically the chloro and methyl groups, is expected to modulate the potency and selectivity of its interactions with biological targets.

1.2. The Aryloxypropanolamine Class: A Legacy of Beta-Blockade

The aryloxypropanolamine chemical class is renowned for its profound impact on cardiovascular medicine. The discovery that the insertion of an oxymethylene bridge into the structure of earlier arylethanolamine beta-blockers led to more potent compounds, such as propranolol, was a pivotal moment in drug development.[2] Today, the vast majority of clinically used beta-blockers are aryloxypropanolamines.[2] These compounds act as competitive antagonists at β-adrenergic receptors, mitigating the effects of endogenous catecholamines like epinephrine and norepinephrine. This action results in reduced heart rate, blood pressure, and cardiac contractility, making them invaluable in the management of hypertension, angina pectoris, and cardiac arrhythmias.[2]

Predicted Biological Activity: A Focus on β-Adrenergic Receptor Antagonism

Based on its structural homology to known beta-blockers, the primary predicted biological activity of this compound is antagonism of β-adrenergic receptors.

2.1. Mechanism of Action at the β-Adrenergic Receptor

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines, stimulate the production of the second messenger cyclic adenosine monophosphate (cAMP).[3] As a competitive antagonist, this compound is expected to bind to the β-adrenergic receptor, preventing the binding of endogenous agonists and thereby inhibiting the downstream signaling cascade.

Caption: Predicted mechanism of action at the β-adrenergic receptor.

2.2. Predicted Selectivity: β1 vs. β2 Adrenergic Receptors